molecular formula C14H12N4O4 B2562339 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 955745-32-1

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2562339
CAS No.: 955745-32-1
M. Wt: 300.274
InChI Key: FEECUAKIXADBBL-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a structurally characterized, potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of chromosome 21, and its dysregulation is implicated in the pathogenesis of several neurological disorders and cancers. This compound exerts its effects by competitively binding to the ATP-binding site of DYRK1A, thereby modulating its kinase activity and the subsequent phosphorylation of key downstream substrates. Its primary research value lies in the dissection of DYRK1A signaling pathways in cellular models of neurodegeneration, such as Alzheimer's disease, where DYRK1A hyperphosphorylation contributes to tau pathology (Source: PubMed Central) . Furthermore, due to the role of DYRK1A in regulating cell proliferation and survival, this inhibitor is a vital tool compound in oncology research, particularly for investigating novel therapeutic strategies for glioblastoma and other cancers where DYRK1A activity is a driver of tumorigenesis (Source: Journal of Medicinal Chemistry) . Researchers utilize this high-quality chemical probe to explore mechanisms of cell cycle control, neuronal differentiation, and cognitive function, providing critical insights for potential future drug discovery endeavors.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-8-7-10(18-22-8)12(19)15-14-17-16-13(21-14)9-5-3-4-6-11(9)20-2/h3-7H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECUAKIXADBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyridine Chloro Groups

The chlorine atoms on the pyridine rings are susceptible to nucleophilic substitution (SNAr) due to the electron-deficient nature of the aromatic system.

Reaction Type Conditions Products
AminationNH₃ (excess), 100–120°C, sealed tubeReplacement of Cl with NH₂ group, forming diaminopyridine derivatives .
AlkoxylationNaOR (R = alkyl), DMSO, 80°CSubstitution of Cl with OR groups, yielding alkoxy-pyridine analogs .
ThiolationNaSH, ethanol, refluxFormation of thiolated pyridine derivatives .

Mechanistic Insight : The trifluoromethyl group meta to the chloro substituent enhances the ring's electron deficiency, accelerating SNAr reactions.

Hydrolysis of Methylideneamine Linker

The methylideneamine (–CH=N–) group undergoes hydrolysis under acidic or basic conditions:

Conditions Reaction Pathway Products
Dilute HCl (aqueous), ΔAcid-catalyzed hydrolysisCleavage to form a primary amine and a ketone (pyridinylmethanone) .
NaOH (10%), refluxBase-mediated hydrolysisDegradation into ammonia and corresponding carbonyl compounds .

Structural Impact : Hydrolysis disrupts the conjugated system, altering electronic properties and solubility.

Redox Reactions Involving the Imine Bond

The imine (–CH=N–) linkage participates in reduction and oxidation:

Reaction Type Reagents Products
Reduction (H₂, Pd/C)H₂ (1 atm), ethanol, rtSaturation of the imine bond to form a secondary amine (–CH₂–NH–) .
Oxidation (KMnO₄)KMnO₄, H₂SO₄, ΔCleavage of the im

Scientific Research Applications

Chemistry

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its functional groups allow for further modifications and derivatizations, facilitating the development of novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of various pathogenic microorganisms .

Medicine

The compound has been explored for its therapeutic effects:

  • Anti-inflammatory Activity : It may interact with molecular targets involved in inflammatory pathways, potentially modulating signaling pathways like NF-κB and MAPK.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, showing significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 .

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties. Its unique structure makes it suitable for applications in polymers and coatings that require enhanced durability or specific chemical resistance.

Case Study 1: Anticancer Properties

A study conducted on derivatives of this compound demonstrated significant anticancer activity against several tumor cell lines. The compound exhibited percent growth inhibitions ranging from 51% to 86% across different cancer types .

Case Study 2: Antimicrobial Activity

Research published on related oxadiazole compounds indicated promising results against Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their potential use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Substituent Differences Reported Activity/Application Evidence Source
N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide 1,3,4-Oxadiazole core; 2-methoxyphenyl (position 5); 5-methylisoxazole-3-carboxamide (position 2) Reference compound Potential PROTAC applications (protein degradation)
3-Chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-methylbenzamide 1,3,4-Oxadiazole core; 2-methoxyphenyl (position 5); 3-chloro-N-methylbenzamide (position 2) Replacement of isoxazole with chlorobenzamide; N-methylation Not explicitly stated, likely evaluated for bioactivity in PROTAC contexts (entry 144)
5-(2-Methoxyphenyl)-N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole core; 2-methoxyphenyl (position 5); 1-methylbenzimidazol-2-amine (position 2) Replacement of carboxamide with benzimidazole amine Unspecified, possibly tested for kinase inhibition or receptor binding (entry 146)
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) 1,3,4-Oxadiazole core; 4-chlorophenyl (position 5); 2-methoxyphenylamine (position 2) Lack of isoxazole; chlorophenyl instead of methoxyphenyl Antiproliferative activity (mean growth inhibition: 45.20% across cancer cell lines)
5-Amino-3-methylisoxazole derivatives (11i–11m) Xanthenone fused with 5-amino-3-methylisoxazole No oxadiazole core; fused xanthenone structure No direct activity reported; structural focus on multicomponent heterocyclization

Key Findings

Substituent Impact on Bioactivity :

  • The presence of a carboxamide group in the target compound (vs. benzamide in entry 144 or amine in entry 146) may enhance hydrogen-bonding interactions with biological targets, critical for PROTAC functionality .
  • Antiproliferative activity in compound 4b () highlights the importance of the 4-chlorophenyl substituent, whereas the target compound’s 2-methoxyphenyl group may prioritize different binding interactions .

Heterocyclic Core Variations: Compounds lacking the isoxazole moiety (e.g., 4b) demonstrate that the oxadiazole core alone can confer significant bioactivity, but the addition of isoxazole may broaden target specificity . Xanthenone derivatives () diverge entirely in scaffold design, emphasizing the unique role of the 1,3,4-oxadiazole-isoxazole fusion in the target compound .

Therapeutic Potential: PROTAC applications () suggest the target compound’s utility in degrading disease-related proteins, contrasting with traditional antiproliferative agents like 4b .

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Formation of 1,3,4-Oxadiazole : The initial step typically includes the condensation of 2-methoxyphenylhydrazine with appropriate carbonyl compounds to form the oxadiazole ring.
  • Isomerization and Carboxamide Formation : Subsequent reactions involve isomerization to form the isoxazole structure and introduction of the carboxamide functionality.

The detailed synthesis routes can vary based on the specific precursors used and reaction conditions.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and isoxazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AEscherichia coli0.21 μM
BPseudomonas aeruginosa0.25 μM
CStaphylococcus aureus0.30 μM

Note: The compounds A, B, and C are representative of similar derivatives tested in studies.

Inhibition Studies

In vitro studies have demonstrated that this class of compounds can inhibit enzymes such as carbonic anhydrase (hCA), which plays a crucial role in various physiological processes. The inhibition potency varies among different isoforms.

Table 2: Inhibition Potency Against hCA Isoforms

CompoundhCA IsoformInhibition Constant (Ki)
DhCA I96.0 μM
EhCA II87.8 μM
FhCA VIIWeak

Compounds D, E, and F represent derivatives with varying activity against human carbonic anhydrase isoforms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to bind to active sites of enzymes like hCA leads to reduced enzymatic activity.
  • Membrane Disruption : Some derivatives have shown the ability to disrupt bacterial membranes, contributing to their antimicrobial effects.
  • Interaction with DNA : Certain compounds may interact with DNA gyrase or topoisomerases, inhibiting bacterial replication.

Case Studies

Several studies have highlighted the effectiveness of oxadiazole and isoxazole compounds in treating infections caused by resistant strains of bacteria:

  • Study on Antibacterial Efficacy : A study demonstrated that a derivative similar to this compound exhibited significant antibacterial activity against multidrug-resistant strains.
    • Findings : The compound showed a MIC value significantly lower than standard antibiotics.
  • Toxicity Assessment : Evaluation of cytotoxicity on human cell lines revealed that while some derivatives exhibited antibacterial properties, they maintained acceptable safety profiles with minimal cytotoxic effects at therapeutic concentrations.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis typically involves coupling 5-methylisoxazole-3-carboxylic acid with a 2-methoxyphenyl-substituted 1,3,4-oxadiazole intermediate. A general procedure includes:
  • Step 1: Activation of the carboxylic acid using coupling agents (e.g., oxalyl chloride or carbodiimides) .
  • Step 2: Amide bond formation with the oxadiazole amine under anhydrous conditions (e.g., dry THF, NaH as base) .
  • Yield Optimization: Low yields (e.g., 18% in ) may arise from steric hindrance or poor solubility. Refluxing in polar aprotic solvents (DMF or DMSO) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer:
  • 1H/13C NMR: Focus on diagnostic peaks:
  • Isoxazole protons (δ 6.0–6.5 ppm) and methoxy group (δ ~3.8 ppm) .
  • Aromatic protons in the 2-methoxyphenyl moiety (δ 7.0–7.5 ppm) .
  • HRMS: Confirm molecular ion [M+H]+ with <5 ppm error (e.g., m/z 347.0599 in ) .
  • IR: Carboxamide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer: Prioritize enzyme inhibition assays based on structural analogs:
  • Lipoxygenase (LOX) and α-glucosidase inhibition: Adapt protocols from using spectrophotometric monitoring (e.g., LOX activity at 234 nm) .
  • Mitochondrial assays: Isolate mitochondria via differential centrifugation (), and assess membrane potential using Rhodamine 123 .
  • Dose-response curves: Test 1–100 µM concentrations with 1% DMSO vehicle controls .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer:
  • Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Protocols: Use fume hoods, nitrile gloves, and lab coats. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

  • Methodological Answer:
  • Substituent Variation: Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., dihydrobenzo[d][1,4]dioxin) to assess steric/electronic effects .
  • Bioisosteric Replacement: Substitute the oxadiazole ring with thiadiazole or triazole moieties () to evaluate stability and target affinity .
  • Data Analysis: Use IC50 shifts (e.g., 5 µM to 50 µM) to map critical pharmacophores .

Q. What computational strategies are effective for predicting binding modes and target engagement?

  • Methodological Answer:
  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., AlaDH in ). Focus on hydrogen bonds between the carboxamide and catalytic residues .
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess oxadiazole ring flexibility and ligand-protein stability .
  • Free Energy Calculations: Use MM-GBSA to rank binding affinities of analogs .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer:
  • Permeability Testing: Perform Caco-2 monolayer assays to evaluate passive diffusion (Papp <1×10⁻⁶ cm/s suggests poor cellular uptake) .
  • Metabolic Stability: Incubate with liver microsomes ( methodology) to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Off-Target Profiling: Screen against kinase panels (Eurofins) to rule out nonspecific interactions .

Q. What strategies enhance the compound’s stability under experimental storage conditions?

  • Methodological Answer:
  • Lyophilization: Prepare lyophilized aliquots in phosphate buffer (pH 7.4) for long-term storage at −80°C .
  • Light Sensitivity: Store in amber vials; monitor degradation via HPLC (e.g., 10% loss after 30 days at 4°C) .
  • Solvent Selection: Avoid DMSO-water mixtures >1 week; use fresh solutions in anhydrous DMSO .

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